

HPLC-UV method for quantification of Nebivolol hydrochloride in 1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Nebivolol hydrochloride

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An Application Note for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of **Nebivolol Hydrochloride**

Authored by: A Senior Application Scientist

Abstract

This application note details a robust, specific, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Nebivolol hydrochloride** in commercial tablet formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and stability analysis.^{[1][2][3][4]} The protocol provides a comprehensive framework for full method validation, offering researchers and drug development professionals a reliable tool for the quantitative analysis of Nebivolol.

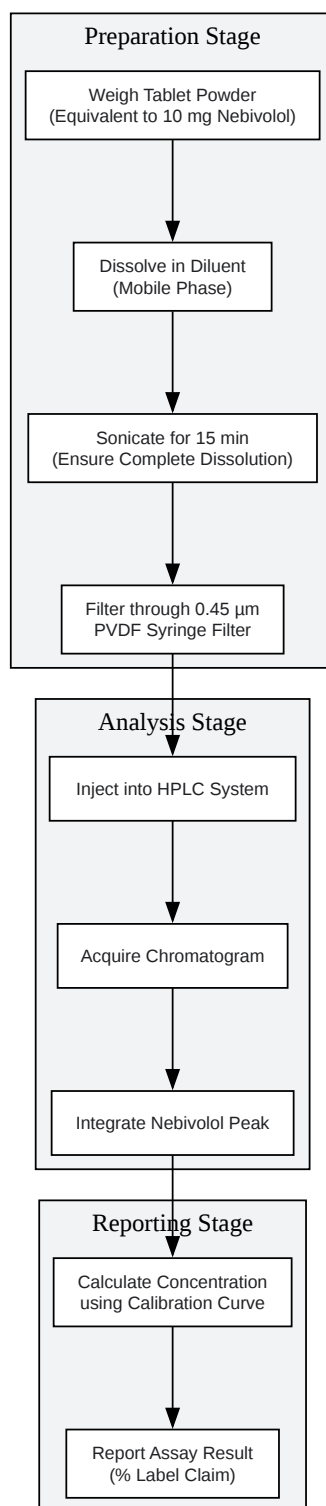
Introduction and Scientific Rationale

Nebivolol is a third-generation beta-blocker used in the management of hypertension.^[5] It is a highly selective β_1 -adrenergic receptor antagonist that acts through a nitric oxide-dependent mechanism.^[6] Chemically, it is α, α' -[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] hydrochloride, existing as two enantiomers.^[7] Given its critical therapeutic role, ensuring the potency and quality of its tablet dosage form is paramount.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. This HPLC method leverages a C18 stationary phase, which is ideal for retaining and separating moderately non-polar molecules like Nebivolol base. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve a sharp, symmetrical peak with a practical retention time, ensuring robustness. The selection of the UV detection wavelength is based on the chromophoric properties of Nebivolol, maximizing the signal-to-noise ratio for sensitive quantification.

Analytical Method Workflow

The overall process, from sample preparation to final data analysis, is streamlined to ensure efficiency and reproducibility in a quality control environment.



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Caption: High-level workflow for Nebivolol tablet analysis.

Materials and Reagents

Item	Specification
Instrumentation	HPLC system with Isocratic Pump, UV/Vis Detector, Autosampler, and Chromatographic Data System (CDS).
Analytical Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Reference Standard	Nebivolol Hydrochloride Reference Standard (USP or equivalent, >99
Tablets	Commercial Nebivolol Hydrochloride Tablets (e.g., 5 mg)
Chemicals	Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrate (HPLC Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade / Milli
Glassware/Apparatus	Volumetric flasks (Class A), Pipettes (Class A), Analytical Balance, So Filters (PVDF or Nylon)

Chromatographic Conditions

The selected conditions are optimized to provide a robust and efficient separation. The choice of a phosphate buffer at pH 3.0 ensures that Nebivolol is in its protonated state, leading to stable retention and improved peak shape. Acetonitrile is chosen as the organic modifier for its strong elution capability at 282 nm wavelength corresponds to a UV absorbance maximum for Nebivolol, providing excellent sensitivity.^{[5][10][11]}

Parameter	Condition	Rationale
Mobile Phase	Acetonitrile : 25 mM KH ₂ PO ₄ Buffer (pH 3.0 adjusted with H ₃ PO ₄) (55:45 v/v)	Provides optimal retention, peak shape, and minimal potential excipients.
Stationary Phase	C18 Column (250 mm x 4.6 mm, 5 µm)	Industry-standard for retaining and separating compounds of moderate polarity like Nebivolol.
Flow Rate	1.0 mL/min	Achieves a good balance between separation efficiency and pressure.
Column Temperature	30 °C	Maintains consistent retention times and peak symmetry by reducing mobile phase viscosity.
Detection Wavelength	282 nm	Corresponds to a high absorbance maximum for Nebivolol, ensuring high sensitivity. ^{[5][10][11]}
Injection Volume	20 µL	Provides sufficient analyte load for detection without overloading the column.
Run Time	~10 minutes	Allows for complete elution of Nebivolol and any potential eluting components.

Preparation of Solutions

Buffer and Mobile Phase Preparation

- 25 mM KH₂PO₄ Buffer: Accurately weigh 3.40 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC grade water.
- Adjust the pH of the buffer to 3.0 ± 0.05 using dilute orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
- Mobile Phase: Mix the prepared buffer and Acetonitrile in a 45:55 (v/v) ratio. Degas the mobile phase by sonication for 10-15 minutes before use.

Standard Stock Solution Preparation (100 µg/mL)

- Accurately weigh approximately 10 mg of **Nebivolol Hydrochloride** Reference Standard into a 100 mL volumetric flask.

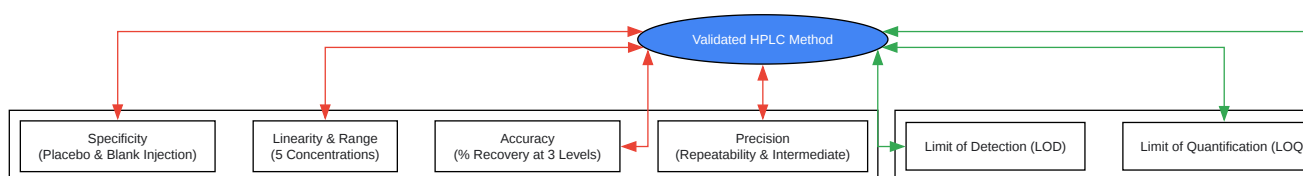
- Add about 70 mL of the mobile phase (diluent) and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.

Sample Solution Preparation (Target Concentration: 20 µg/mL)

- Weigh and finely powder no fewer than 20 Nebivolol tablets to obtain a homogenous mixture.
- Accurately weigh a quantity of the tablet powder equivalent to 10 mg of **Nebivolol Hydrochloride** into a 100 mL volumetric flask.
- Add approximately 70 mL of the diluent and sonicate for 15 minutes to ensure complete extraction of the drug.
- Allow the solution to cool and make up the volume to 100 mL with the diluent. This gives a stock solution of 100 µg/mL.
- Pipette 10 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 20 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate.

Method Validation Protocol

The analytical method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][4]



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Caption: Key parameters for HPLC method validation per ICH Q2(R1).

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified.[12] This is done by injecting a standard solution (e.g., 20 µg/mL) and the system is deemed ready for analysis if it meets the criteria outlined by pharmacopeias such as the USP.[13][14][15]

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	$T \leq 2.0$	Ensures peak symmetry, which is critical for accurate integration.[9][16]
Theoretical Plates (N)	$N > 2000$	Indicates column efficiency and the number of theoretical plates.[16][17]
% RSD of Peak Area	$\leq 2.0\%$	Demonstrates the precision of the injection response.[9][18]
% RSD of Retention Time	$\leq 1.0\%$	Indicates the stability of the pump flow rate and mobile phase composition.[16]

Specificity

Inject the diluent (blank) and a placebo solution (containing all tablet excipients except Nebivolol). No interfering peaks should be observed at the retention time of the analyte. This test assesses the method's ability to assess the analyte unequivocally in the presence of other components.

Linearity and Range

A series of at least five concentrations are prepared from the standard stock solution, typically ranging from 50% to 150% of the target assay concentration (µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r^2) is calculated.

Parameter	Result	Acceptance Criteria
Range	10 - 30 µg/mL	Covers expected variations in sample
Correlation Coefficient (r^2)	> 0.999	Indicates a strong linear relationship and response.
Y-intercept	Close to zero	Shows minimal bias in the calibration

Accuracy (Recovery)

Accuracy is determined by the standard addition method. The sample solution is spiked with the reference standard at three different concentrations (80%, 100%, and 120% of the assay concentration). The percentage recovery is calculated for each level.

Spiked Level	% Recovery (Mean ± SD)	Acceptance Criteria
80%	99.5 ± 0.4%	98.0% - 102.0%
100%	100.2 ± 0.3%	98.0% - 102.0%
120%	99.8 ± 0.5%	98.0% - 102.0%

Precision

- Repeatability (Intra-day Precision): Six replicate sample preparations from the same homogenous tablet powder are analyzed on the same day by Standard Deviation (%RSD) is calculated.
- Intermediate Precision (Inter-day Ruggedness): The repeatability test is performed on a different day, by a different analyst, or on a different instrument and compared with the repeatability results.

Precision Type	%RSD	Acceptance Criteria
Repeatability	< 1.0%	%RSD ≤ 2.0%
Intermediate Precision	< 1.5%	%RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

- LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined at an S/N ratio of 3:1.
- LOQ: The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at an S/N ratio of 10:1.

Parameter	Result
LOD	~0.10 µg/mL
LOQ	~0.25 µg/mL

Robustness

The method's robustness is evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results.

Parameter Varied	Variation	Result
Flow Rate	± 0.1 mL/min	System suitability criteria met.
Mobile Phase pH	± 0.2 units	System suitability criteria met.
Organic Phase Composition	± 2%	System suitability criteria met.
Column Temperature	± 2 °C	System suitability criteria met.

Quantification Procedure and Calculation

- Perform the system suitability test.
- Inject the standard solution (20 µg/mL) in duplicate.
- Inject the prepared sample solutions in duplicate.
- Calculate the average peak area for the standard and sample injections.

The amount of **Nebivolol Hydrochloride** in the tablet powder is calculated using the following formula:

$$\% \text{ Assay} = (\text{Asam} / \text{Astd}) * (\text{Wstd} / \text{Vstd}) * (\text{Vsam} / \text{Wsam}) * (\text{P} / 100) * 100$$

Where:

- Asam = Average peak area of the sample solution
- Astd = Average peak area of the standard solution
- Wstd = Weight of the standard taken (mg)
- Vstd = Final volume of the standard solution (mL)
- Wsam = Weight of the tablet powder taken (mg)
- Vsam = Final volume of the sample solution (mL)
- P = Purity of the reference standard (%)

Conclusion

The RP-HPLC-UV method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of **Nebivolol Hydro**. The comprehensive validation demonstrates that the method is reliable and suitable for its intended purpose in a regulated quality control laboratory. It provides a solid foundation for analysts to implement this method for routine analysis and stability studies.

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- To cite this document: BenchChem. [HPLC-UV method for quantification of Nebivolol hydrochloride in tablets]. BenchChem, [2026]. [Online PDF]. / [https://www.benchchem.com/product/b129030#hplc-uv-method-for-quantification-of-nebivolol-hydrochloride-in-tablets]

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